Vitamin U

Description

A vitamin found in green vegetables. It is used in the treatment of peptic ulcers, colitis, and gastritis and has an effect on secretory, acid-forming, and enzymatic functions of the intestinal tract.

Structure

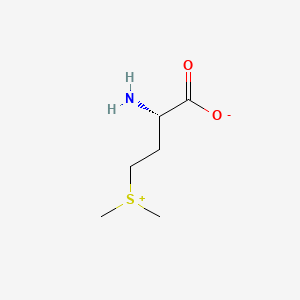

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-dimethylsulfoniobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBYJHTYSHBBAU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](C)CC[C@@H](C(=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314761 | |

| Record name | S-Methyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-40-6 | |

| Record name | S-Methyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485Y39925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of S-Methylmethionine: A Technical Review of Dr. Garnett Cheney's Anti-Peptic Ulcer Factor

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

The mid-20th century marked a pivotal era in gastroenterological research, characterized by a burgeoning understanding of peptic ulcer disease. Amidst a landscape of rudimentary therapeutic options, Dr. Garnett Cheney, a professor of medicine at Stanford University School of Medicine, embarked on a series of pioneering clinical investigations that led to the discovery of a potent anti-ulcer agent found in fresh cabbage juice.[1] Initially termed "vitamin U" for its remarkable ulcer-healing properties, this compound was later identified as S-Methylmethionine (SMM).[2][3] This technical guide provides an in-depth analysis of Cheney's seminal work, presenting his quantitative data, experimental methodologies, and the proposed mechanisms of action of SMM, offering valuable insights for contemporary researchers and drug development professionals.

The Seminal Discovery and Clinical Evidence

Dr. Cheney's research was spurred by the observation that certain foods appeared to offer protection against the development of peptic ulcers. His initial experiments on guinea pigs demonstrated that a factor in fresh cabbage could prevent histamine-induced ulcers.[4] This led to a series of human clinical trials that produced astounding results for the time.

Quantitative Data from Clinical Trials

Cheney's findings, published in the late 1940s and early 1950s, highlighted a significant acceleration in ulcer healing in patients treated with fresh cabbage juice compared to the conventional therapies of the era.

Table 1: Healing Times in Peptic Ulcer Patients (Cheney, 1949) [4]

| Ulcer Type | Treatment Group | Number of Patients | Average Crater Healing Time (Days) |

| Duodenal Ulcer | Cabbage Juice | 7 | 10.4 |

| Standard Therapy | 62 | 37 | |

| Gastric Ulcer | Cabbage Juice | 6 | 7.3 |

| Standard Therapy | 6 | 42 |

*Data for standard therapy sourced from contemporary literature for comparison.

In a subsequent, larger study published in 1952, Cheney treated 100 patients with peptic ulcers with concentrated cabbage juice, further substantiating his initial findings.[5] The results demonstrated rapid relief from symptoms, with 81% of patients reportedly symptom-free within one week.

Experimental Protocols

The methodologies employed by Dr. Cheney, while lacking the rigorous controls of modern clinical trials, were systematic for their time. The following protocols are reconstructed from his publications.

Cabbage Juice Preparation and Administration (1949 Study)

-

Source Material: Fresh, raw cabbage.

-

Preparation: The cabbage was juiced using a press, and the juice was prepared fresh twice daily.[6]

-

Dosage: Patients received one liter of fresh cabbage juice daily, administered in five 200 ml servings.[6][7]

-

Administration Schedule: The juice was served chilled at mid-morning, lunchtime, mid-afternoon, supper, and in the evening.[6]

-

Adjuncts: To improve palatability, patients were permitted to add celery juice (which Cheney also believed to contain the anti-ulcer factor), tomato juice, salt, and pepper.[6]

Patient Diet and Restrictions

Patients in the cabbage juice treatment group were placed on a fairly normal diet, with the significant stipulation that all their food was cooked.[7] This was to ensure that the therapeutic factor, which Cheney had determined to be heat-sensitive, was only consumed in the carefully measured, raw cabbage juice.[7] Notably, patients were not given regular doses of alkalis and were permitted to smoke as they wished.[7]

Assessment of Ulcer Healing

The primary endpoint for assessing the efficacy of the treatment was the healing time of the ulcer crater, as determined by radiological (X-ray) and gastroscopic examinations.[4][5]

The Active Agent: S-Methylmethionine ("this compound")

While Dr. Cheney initially referred to the therapeutic agent as "this compound," it was later identified as S-Methylmethionine (SMM), a derivative of the amino acid methionine.[3][8] SMM is naturally found in various plants, with particularly high concentrations in cruciferous vegetables like cabbage.[8]

Proposed Mechanisms of Action

The precise molecular mechanisms underlying SMM's gastroprotective and ulcer-healing effects are still being elucidated, but research building on Cheney's discoveries has pointed to several key pathways.

Mucosal Protection and Regeneration

S-Methylmethionine is believed to enhance the defensive capacity of the gastric mucosa.[9][10] This is likely achieved through several actions:

-

Stimulation of Mucin Production: SMM is thought to increase the secretion of mucin, a key component of the protective mucus layer that shields the gastric epithelium from acid and pepsin.[2][9]

-

Enhanced Cell Proliferation: The rapid healing observed by Cheney suggests that SMM promotes the proliferation of epithelial cells, which is essential for repairing the damaged mucosal lining.[11]

Signaling Pathways in Cellular Repair

While not investigated during Cheney's time, contemporary research has shed light on potential signaling pathways that may be activated by SMM. A study on dermal fibroblasts demonstrated that S-Methylmethionine sulfonium (B1226848) (SMMS) promotes cell proliferation and migration through the activation of the ERK1/2 pathway.[12][13] It is plausible that a similar mechanism is at play in the gastric mucosa, where activation of this pathway would lead to enhanced epithelial cell turnover and wound closure.

Another proposed mechanism involves SMM's role in cellular methylation processes. Research has indicated that S-methyl methionine can increase the activity of S-adenosyl-L-homocysteine hydrolase, which in turn stimulates methylation reactions. These processes are crucial for a wide range of cellular functions, including DNA repair and protein synthesis, which are vital for tissue regeneration.

Below are diagrams illustrating the experimental workflow of Cheney's study and a proposed signaling pathway for SMM's action.

References

- 1. asset.library.wisc.edu [asset.library.wisc.edu]

- 2. Vitamin B5 and this compound review: justification of combined use for the treatment of mucosa-associated gastrointestinal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experiencelife.lifetime.life [experiencelife.lifetime.life]

- 4. RAPID HEALING OF PEPTIC ULCERS IN PATIENTS RECEIVING FRESH CABBAGE JUICE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound THERAPY OF PEPTIC ULCER - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Medicine: U for Ulcers | TIME [time.com]

- 8. caringsunshine.com [caringsunshine.com]

- 9. caringsunshine.com [caringsunshine.com]

- 10. caringsunshine.com [caringsunshine.com]

- 11. Accelerated wound healing by S-methylmethionine sulfonium: evidence of dermal fibroblast activation via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. [The mechanism of action of S-methylmethionine] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gastroprotective Mechanisms of S-Methylmethionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylmethionine (SMM), often referred to as "Vitamin U," is a derivative of the amino acid methionine found in various plants, notably cabbage.[1][2][3] Historically recognized for its potential in treating peptic ulcers, SMM exerts its gastroprotective effects through a multi-faceted mechanism of action.[1][3][4] This technical guide provides an in-depth exploration of the core mechanisms, supported by available scientific evidence. Key actions of SMM include the enhancement of the gastric mucosal barrier, significant antioxidant and anti-inflammatory activities, and its role as a methyl donor in critical metabolic pathways. This document summarizes quantitative data from key studies, details experimental protocols, and provides visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Core Gastroprotective Mechanisms

S-Methylmethionine's ability to protect the gastric mucosa stems from several synergistic actions that collectively bolster the stomach's natural defense systems and promote healing of injured tissue.

Enhancement of the Gastric Mucosal Barrier

A primary defense mechanism of the stomach is the mucosal barrier, a layer of mucus and bicarbonate that protects the epithelium from the harsh acidic environment. SMM appears to directly reinforce this barrier.

-

Stimulation of Mucin Secretion: SMM has been shown to support the production of mucin, a key glycoprotein (B1211001) component of the protective mucus layer.[2] This enhanced mucus secretion forms a thicker, more resilient barrier against gastric acid and other irritants.[2] Studies in rabbit gastric mucous cells have demonstrated that S-Methylmethionine Sulfonium (B1226848) Chloride (MMSC), a form of SMM, increases mucin secretion.[5]

-

Increased Mucosal Blood Flow: Adequate blood flow is crucial for maintaining the integrity of the gastric mucosa, delivering oxygen and nutrients while removing metabolic waste. Some evidence suggests that SMM may enhance mucosal blood flow, further contributing to its protective effects.[6]

Antioxidant and Anti-inflammatory Properties

Oxidative stress and inflammation are key contributors to the pathogenesis of gastric ulcers and other forms of gastric injury. SMM exhibits potent antioxidant and anti-inflammatory properties.

-

Reduction of Oxidative Stress: SMM has been shown to reduce oxidative stress in the gastric lining.[1][4] It can attenuate the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells.[7] This antioxidant activity helps to protect gastric mucosal cells from damage induced by various insults.[8][9]

-

Modulation of Inflammatory Pathways: Chronic inflammation is a hallmark of many gastrointestinal conditions.[2] SMM is believed to modulate the production and activity of pro-inflammatory mediators, thereby reducing inflammation in the gastrointestinal tract.[2][10] This anti-inflammatory action is crucial for both preventing mucosal injury and promoting the healing of existing ulcers.

Role in Methylation and Tissue Repair

SMM is a methyl donor, participating in essential methylation reactions within the body.[8] This function is critical for a variety of cellular processes, including detoxification and the synthesis of important molecules.

-

Methyl Donor Activity: SMM is involved in methylation processes, similar to S-adenosylmethionine (SAMe).[8][11] This methyl-donating capacity contributes to its potential antioxidant properties and plays a role in liver detoxification pathways.[12]

-

Promotion of Cell Proliferation and Wound Healing: SMM has been observed to promote the proliferation of dermal fibroblasts and keratinocytes.[13] This suggests a broader role in tissue repair and regeneration that is likely applicable to the healing of gastric ulcers.[2] The healing of a gastric ulcer is a complex process involving cell migration, proliferation, and re-epithelialization to restore the damaged mucosal lining.[14]

Potential Regulation of Gastric Acid Secretion

While less consistently reported than its other mechanisms, there is some suggestion that SMM may play a role in modulating gastric acid secretion.[1][6] A reduction in gastric acid would lower the aggressive factors contributing to mucosal damage and ulcer formation.

Quantitative Data from Experimental Studies

The following tables summarize quantitative findings from key studies investigating the gastroprotective effects of S-Methylmethionine.

| Study Focus | Model System | Treatment | Key Quantitative Findings | Reference |

| Dyspepsia Symptoms in Chronic Gastritis | Human Clinical Trial (n=37) | 300 mg S-methylmethionine daily for 6 months | - Total GSRS score decreased from 15 to 9 by month 3 (p<0.05). - Total GSRS score further decreased to 5.5 by month 6 (p<0.05). | [15][16] |

| Mucin Secretion | Primary cultured rabbit gastric mucous cells | L-cysteine and Methylmethionine sulfonium chloride (MMSC) | - Increased mucin secretion. - Decreased cellular mucin content. | [5] |

| Wound Healing (Dermal Fibroblasts) | Human Dermal Fibroblasts (in vitro) | S-methylmethionine sulfonium (SMMS) | - Promoted growth and migration of human dermal fibroblasts. | [13] |

| Photoprotective Effect | Human Dermal Fibroblasts (in vitro) | S-methylmethionine sulfonium (SMMS) | - Increased cell viability after UVB irradiation. - Reduced UVB-induced apoptosis. | [7] |

Experimental Protocols

This section details the methodologies employed in key studies to investigate the mechanisms of SMM.

Assessment of Mucin Secretion in Rabbit Gastric Mucous Cells

-

Cell Culture: Primary mucous cells were isolated from the glandular stomach of rabbits.

-

Treatment: The cultured cells were treated with L-cysteine and Methylmethionine sulfonium chloride (MMSC). 16,16-Dimethyl prostaglandin (B15479496) E2 (dmPGE2) or ATP were used as positive controls.

-

Mucin Content Measurement: Mucin content in the cell culture medium and within the cells was measured using an enzyme-linked lectin assay.

-

Ultrastructural Analysis: Transmission electron microscopy was used to examine the distribution of mucin granules within the mucous cells.

-

Signal Transduction Analysis: Intracellular cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) levels were measured by enzyme immunoassay, and cytosolic free Ca2+ levels were measured using the fluorescent indicator fura-2.

-

Reference: [5]

Clinical Evaluation of SMM in Patients with Chronic Gastritis

-

Study Population: 37 patients (21 men, 16 women) aged 35-60 years diagnosed with chronic gastritis of various etiologies.

-

Intervention: All patients were prescribed 300 mg of S-methylmethionine per day for 6 months.

-

Assessment of Dyspepsia: Clinical manifestations of dyspepsia were evaluated using the Gastrointestinal Symptom Rating Scale (GSRS) questionnaire.

-

Quality of Life Assessment: Quality of life was assessed using the SF-36 questionnaire.

-

Data Collection: Surveys were conducted before the start of therapy, and after 3 and 6 months of treatment.

Signaling Pathways and Conceptual Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and conceptual frameworks related to the gastroprotective actions of S-Methylmethionine.

Caption: Overview of S-Methylmethionine's multifaceted gastroprotective mechanisms.

Caption: SMM's role in enhancing the gastric mucosal barrier through mucin secretion.

Caption: Proposed signaling pathway for SMM-induced wound healing via ERK1/2 activation.

Conclusion and Future Directions

S-Methylmethionine demonstrates significant potential as a gastroprotective agent through a combination of mechanisms, including strengthening the mucosal barrier, exerting antioxidant and anti-inflammatory effects, and promoting tissue repair. While early clinical and animal studies have provided a strong foundation for these claims, much of this research is dated.[1]

For drug development professionals and researchers, the existing evidence warrants further investigation. Future research should focus on:

-

Large-scale, placebo-controlled clinical trials to definitively establish the efficacy of SMM in various gastrointestinal disorders in humans.

-

Dose-response studies to determine optimal therapeutic dosages.

-

In-depth molecular studies to further elucidate the specific signaling pathways and receptor interactions involved in SMM's gastroprotective effects.

A deeper understanding of these areas will be crucial for harnessing the full therapeutic potential of S-Methylmethionine in the management of gastric diseases.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. biotypenutrients.com [biotypenutrients.com]

- 3. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Augmentative effects of L-cysteine and methylmethionine sulfonium chloride on mucin secretion in rabbit gastric mucous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin B5 and this compound review: justification of combined use for the treatment of mucosa-associated gastrointestinal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Photoprotective Effect of S-Methylmethionine Sulfonium in Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [S-methylmethionin (this compound): experimental studies and clinical perspective] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Effect of this compound for stomach Factory Sell Top Quality [biolyphar.com]

- 11. [The mechanism of action of S-methylmethionine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jetpackshipping.io [jetpackshipping.io]

- 13. Accelerated wound healing by S-methylmethionine sulfonium: evidence of dermal fibroblast activation via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Critical Role of Growth Factors in Gastric Ulcer Healing: The Cellular and Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of 6-month S-methylmethionine intake on the quality of life and dyspepsia symptoms in patients with chronic gastritis [voprosy-pitaniya.ru]

- 16. [Effect of 6-month S-methylmethionine intake on the quality of life and dyspepsia symptoms in patients with chronic gastritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Vitamin U and Peptic Ulcers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, before the discovery of Helicobacter pylori and the advent of modern acid-suppressing medications, peptic ulcer disease presented a significant clinical challenge. Standard treatments of the era, primarily consisting of bland diets, antacids, and in severe cases, surgery, offered limited efficacy.[1] It was in this context that the concept of "Vitamin U" emerged as a promising, albeit controversial, therapeutic agent. This technical guide provides an in-depth analysis of the early research on "this compound," a term coined by Dr. Garnett Cheney of Stanford University School of Medicine, for the treatment of peptic ulcers.[2] "this compound" is not a true vitamin but a derivative of the amino acid methionine, identified as S-methylmethionine (SMM).[3] This paper will detail the seminal studies, experimental protocols, quantitative outcomes, and the proposed mechanisms of action of this intriguing compound.

Core Research of Dr. Garnett Cheney

Dr. Garnett Cheney was the primary proponent of "this compound" therapy for peptic ulcers in the 1940s and 1950s. His research, primarily published in medical journals of the time, suggested that the administration of raw cabbage juice, a rich source of S-methylmethionine, led to remarkably rapid healing of peptic ulcers.

Experimental Protocols

Cheney's studies, most notably his 1952 publication in California Medicine detailing the treatment of 100 patients, followed a general protocol:[1][4][5]

-

Patient Selection: Initially, only patients with a clearly demonstrable ulcer crater and without complications such as recent bleeding or pyloric obstruction were included. Later, the criteria were expanded to include all patients with a confirmed diagnosis of peptic ulcer.[5]

-

Treatment Regimen: Patients were administered one quart (approximately 945 mL) of fresh, raw cabbage juice daily, divided into four or five feedings.[5] A subset of patients received a dehydrated form of cabbage juice prepared by lyophilization (freeze-drying), which was then reconstituted with water.[5] The potency of this dehydrated form was reportedly assayed, though the specific methods for this assay are not detailed in available literature.

-

Concomitant Therapies: Patients were placed on a diet that otherwise contained only cooked foods, as heat was believed to destroy the anti-ulcer factor.[6] The use of antacids was not part of the standard protocol but was permitted if absolutely necessary for pain relief in the initial days of treatment.[5]

-

Assessment of Outcomes: The primary measures of efficacy were:

-

Symptomatic Relief: The time it took for the patient's ulcer pain to resolve without the need for symptomatic medication.

-

Ulcer Crater Healing Time: Determined through serial roentgenographic (X-ray) examinations. The specific frequency and detailed criteria for these examinations are not fully elucidated in the available abstracts.

-

Quantitative Data from Cheney's 1952 Study

The following tables summarize the quantitative data presented in Dr. Cheney's 1952 study of 100 patients with peptic ulcers.

Table 1: Patient Demographics and Ulcer Location

| Characteristic | Number of Patients |

| Total Patients | 100 |

| Duodenal Ulcer | 65 |

| Gastric Ulcer | 17 |

| Jejunal Ulcer | 2 |

| Other | 16 |

Table 2: Ulcer Crater Healing Time

| Ulcer Type | Number of Patients with Demonstrable Craters | Average Healing Time (Days) |

| Duodenal Ulcer | 38 | 12.9 |

| Gastric Ulcer | 14 | 14.0 |

| Jejunal Ulcer | 2 | 10.1 |

| Total | 54 | 13.1 |

Source: Cheney, G. (1952). This compound therapy of peptic ulcer. California Medicine, 77(4), 248–252.[1][4]

Cheney noted that these healing times were significantly shorter than those reported in the literature for standard therapies of the time, which he cited as averaging 37 days for duodenal ulcers and 42 days for gastric ulcers.[2]

Experimental Workflow

The following diagram illustrates the general workflow of Dr. Cheney's clinical studies on "this compound."

References

- 1. This compound therapy of peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicine: U for Ulcers | TIME [time.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. This compound THERAPY OF PEPTIC ULCER - PMC [pmc.ncbi.nlm.nih.gov]

- 5. price-pottenger.org [price-pottenger.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

S-Methylmethionine: A Technical Guide to Natural Sources, Dietary Intake, and Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), often referred to as "vitamin U," is a derivative of the essential amino acid methionine.[1][2] It is naturally synthesized in plants from L-methionine via the enzyme methionine S-methyltransferase.[1][2] While not officially classified as a vitamin, SMM has garnered significant interest for its potential therapeutic properties, particularly in gastrointestinal health.[3][4][5] Early studies in the 1950s highlighted the ability of fresh cabbage juice, a rich source of SMM, to accelerate the healing of peptic ulcers.[1][4] This technical guide provides a comprehensive overview of the natural dietary sources of SMM, available data on its intake, and detailed methodologies for its quantification in food matrices.

Natural Sources and Dietary Intake of S-Methylmethionine

SMM is predominantly found in plant-based foods, with vegetables from the Brassicaceae family being particularly rich sources. Animal products are generally poor in SMM.[6] The concentration of SMM in plants can be influenced by factors such as variety, growing conditions, and storage. For instance, storage of SMM-rich vegetables like cabbage and celery can lead to a significant decrease in their SMM content.[6]

While comprehensive data on the average dietary intake of SMM is limited, it can be inferred from the consumption of SMM-rich foods. In clinical settings, SMM has been administered as a dietary supplement. For example, a study on patients with chronic gastritis utilized a daily dose of 300 mg of S-methylmethionine sulfonium (B1226848) chloride to assess its effect on dyspepsia symptoms.[7][8]

Data Presentation: S-Methylmethionine Content in Various Food Sources

The following table summarizes the quantitative data on SMM content in a range of natural sources.

| Food Source | SMM Content (mg/kg) | Analytical Method |

| Celery | 176 | LC-MS/MS with Stable Isotope Dilution Assay[9] |

| Kohlrabi | 810 - 1100 | Ion Exchange Clean-up & Thin Layer Chromatography[6] |

| Cabbage | 530 - 1040 | Ion Exchange Clean-up & Thin Layer Chromatography[6] |

| Leeks | 660 - 750 | Ion Exchange Clean-up & Thin Layer Chromatography[6] |

| Turnip | 510 - 720 | Ion Exchange Clean-up & Thin Layer Chromatography[6] |

| Tomatoes | 450 - 830 | Ion Exchange Clean-up & Thin Layer Chromatography[6] |

| Garlic-leafs | 440 - 640 | Ion Exchange Clean-up & Thin Layer Chromatography[6] |

| Celery | 380 - 780 | Ion Exchange Clean-up & Thin Layer Chromatography[6] |

| Beet | 220 - 370 | Ion Exchange Clean-up & Thin Layer Chromatography[6] |

| Raspberries | 270 | Ion Exchange Clean-up & Thin Layer Chromatography[6] |

| Strawberries | 140 - 250 | Ion Exchange Clean-up & Thin Layer Chromatography[6] |

| Fresh Tomatoes | 2.8 | LC-MS/MS with Stable Isotope Dilution Assay[9] |

Experimental Protocols for S-Methylmethionine Quantification

Accurate quantification of SMM is essential for food analysis, clinical studies, and quality control of dietary supplements. The following are detailed protocols for established analytical methods.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the quantification of SMM in complex food matrices.[9]

-

Principle: SMM is extracted from the sample, separated from other components using liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern. A stable isotope-labeled internal standard is used to ensure high accuracy.

-

Methodology:

-

Sample Preparation:

-

Homogenize the raw food sample (e.g., vegetables).

-

Weigh a precise amount of the homogenate.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled SMM).

-

Extract SMM using a suitable solvent, such as an aqueous solution with a small amount of acid.

-

Centrifuge the mixture to remove solid particles.

-

Filter the supernatant through a 0.45 µm filter.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reversed-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile), both containing a small percentage of formic acid, is employed.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both SMM and the internal standard, ensuring high selectivity and accurate quantification.

-

-

-

Quantification by Gas Chromatography (GC)

This method relies on the thermal decomposition of SMM into dimethyl sulfide (B99878) (DMS).[10]

-

Principle: SMM is quantitatively converted to DMS and homoserine under alkaline conditions. The volatile DMS is then analyzed by gas chromatography, and its concentration is used to determine the original SMM content.

-

Methodology:

-

Sample Preparation and Derivatization:

-

Extract SMM from the plant material.

-

Place the extract in an alkaline medium.

-

Heat the solution to induce the disintegration of SMM into DMS.

-

Distill the DMS in a stream of an inert gas (e.g., nitrogen).

-

Trap the distilled DMS in a cooled solvent, such as toluene (B28343) at -78°C.

-

Add an internal standard (e.g., carbon tetrachloride) to the toluene solution.

-

-

GC Analysis:

-

Chromatographic Separation:

-

Column: A capillary column suitable for the separation of volatile sulfur compounds.

-

Carrier Gas: An inert gas such as nitrogen.

-

-

Detection: A flame ionization detector (FID) or a mass spectrometer can be used to detect and quantify DMS. The amount of SMM is then calculated based on the equimolecular conversion.

-

-

Visualizations

Experimental Workflow for SMM Quantification

References

- 1. S-Methylmethionine [chemeurope.com]

- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. biotypenutrients.com [biotypenutrients.com]

- 6. [S-Methylmethionine content in plant and animal tissues and stability during storage] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 6-month S-methylmethionine intake on the quality of life and dyspepsia symptoms in patients with chronic gastritis [voprosy-pitaniya.ru]

- 8. [Effect of 6-month S-methylmethionine intake on the quality of life and dyspepsia symptoms in patients with chronic gastritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Gas chromatographic determination of S-methylmethionine (this compound) in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Methylmethionine: A Secondary but Significant Methyl Donor in Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosylmethionine (SAM) is widely recognized as the universal methyl donor in cellular metabolism, participating in the methylation of a vast array of substrates including DNA, RNA, proteins, and lipids.[1][2] However, another endogenous sulfonium (B1226848) compound, S-methylmethionine (SMM), also plays a crucial, albeit more specialized, role as a methyl donor. Primarily known for its abundance in plants, where it is involved in sulfur transport and methionine homeostasis, SMM and its associated enzymatic machinery are also present in mammals, contributing to one-carbon metabolism through the remethylation of homocysteine.[3][4] This technical guide provides a comprehensive overview of SMM's role as a methyl donor, detailing the core biochemical pathways, the enzymes involved, and a comparison with SAM. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic pathways to serve as a resource for researchers in cellular metabolism and drug development.

Introduction to S-Methylmethionine (SMM)

S-methylmethionine, sometimes referred to as vitamin U, is a derivative of the amino acid methionine.[5] It is biosynthesized from L-methionine and S-adenosylmethionine by the enzyme methionine S-methyltransferase (MMT).[5] While exceptionally abundant in plants, where it can be more plentiful than methionine itself, SMM is also found in animal tissues, albeit at lower concentrations.[5][6] Its primary recognized function in cellular metabolism is to donate a methyl group to homocysteine (Hcy), thereby regenerating two molecules of methionine.[7] This reaction is a part of the SMM cycle and contributes to the overall balance of one-carbon metabolism.

Biochemical Pathways Involving SMM

SMM participates in distinct but interconnected metabolic cycles in plants and mammals.

The S-Methylmethionine Cycle in Plants

In plants, the SMM cycle is a key pathway for managing the pools of methionine and SAM.[8] It serves as a mechanism for sulfur transport through the phloem and helps regulate SAM levels, which is crucial as plants lack some of the feedback mechanisms that control SAM pools in other eukaryotes.[8]

The two core reactions of the plant SMM cycle are:

-

Synthesis of SMM: Methionine S-methyltransferase (MMT) catalyzes the transfer of a methyl group from SAM to methionine, producing SMM and S-adenosylhomocysteine (SAH).[5]

-

Homocysteine Remethylation: Homocysteine S-methyltransferase (HMT) uses SMM as a methyl donor to convert homocysteine into methionine. This reaction yields two molecules of methionine from one molecule of SMM and one of homocysteine.[7]

SMM-Dependent Homocysteine Remethylation in Mammals

While a full SMM cycle with MMT activity is not established in mammals, a key enzyme, Betaine-Homocysteine S-methyltransferase 2 (BHMT2), utilizes SMM to remethylate homocysteine. This provides an alternative route for homocysteine metabolism, independent of the folate (via Methionine Synthase) and betaine (B1666868) (via BHMT) pathways.[3][9]

The primary reaction is:

-

SMM-dependent Hcy Methylation: BHMT2, an S-methylmethionine--homocysteine S-methyltransferase, catalyzes the transfer of a methyl group from SMM to homocysteine, producing two molecules of methionine.[3][10]

Key Enzymes in SMM Metabolism

Methionine S-Methyltransferase (MMT)

-

EC Number: 2.1.1.12[11]

-

Function: Synthesizes SMM from methionine and SAM.[11]

-

Organisms: Primarily found in flowering plants.[4]

-

Cofactors: Requires manganese and zinc.[12]

Homocysteine S-Methyltransferase (HMT / BHMT2)

-

EC Number: 2.1.1.10[7]

-

Function: Transfers a methyl group from SMM to homocysteine to produce two molecules of methionine.[3]

-

Organisms: Found in plants (as HMTs) and mammals (as BHMT2).[3][7]

-

Mammalian Isoform (BHMT2): Human BHMT2 is a zinc metalloenzyme that specifically uses SMM as a methyl donor and, unlike its homolog BHMT, cannot use betaine.[3] It is expressed primarily in the liver and kidney.[10]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of human BHMT and BHMT2 highlight their distinct substrate preferences. BHMT2 is significantly more efficient at using SMM than BHMT is.

| Enzyme | Substrate | Km (mM) | kcat (h-1) | kcat/Km (h-1mM-1) | Reference |

| Human BHMT | Betaine | 0.046 | 88 | 1913 | [3] |

| Human BHMT | SMM | 4.6 | 24 | 5.2 | [3] |

| Human BHMT2 | SMM | 0.94 | 23 | 24.5 | [3] |

| Human BHMT2 | Betaine | N/A | No Activity | N/A | [3] |

Table 1: Comparative kinetic constants of human BHMT and BHMT2.

SMM Concentration in Biological Samples

SMM is found in high concentrations in many plant species, but its levels in animal products are reported to be low.

| Sample Type | Species/Variety | SMM Concentration (mg/100g) | Reference |

| Plant | Kohlrabi | 81 - 110 | [6] |

| Plant | Cabbage | 53 - 104 | [6] |

| Plant | Tomatoes | 45 - 83 | [6] |

| Plant | Celery | 38 - 78 | [6] |

| Plant | Leeks | 66 - 75 | [6] |

| Plant | Raspberries | 27 | [6] |

| Animal Products | Various | Poor in SMM | [6] |

Table 2: S-Methylmethionine content in various food sources.

SMM vs. SAM as Methyl Donors

While both SMM and SAM are sulfonium compounds capable of donating a methyl group, their roles and efficiencies differ significantly.

| Feature | S-Adenosylmethionine (SAM) | S-Methylmethionine (SMM) |

| Role | Primary/Universal methyl donor for a vast range of substrates (DNA, RNA, proteins, lipids).[13] | Specialized methyl donor , primarily for homocysteine remethylation via BHMT2.[3] |

| Enzyme Specificity | Utilized by hundreds of diverse methyltransferases (e.g., DNMTs, PRMTs, COMT, GNMT).[9][13][14] | Primarily utilized by HMTs in plants and BHMT2 in mammals. Not a substrate for most SAM-dependent methyltransferases.[3] |

| Metabolic Precursor | Synthesized from Methionine and ATP.[13] | Synthesized from Methionine and SAM.[5] |

| Regulatory Function | The SAM/SAH ratio is a critical indicator of the cell's "methylation potential".[13] | Contributes to methionine homeostasis and may indirectly influence the SAM/SAH ratio.[15] |

| Inhibition Profile | A weak inhibitor of BHMT2.[3] | Does not inhibit BHMT activity.[3] |

Table 3: Comparison of S-Adenosylmethionine (SAM) and S-Methylmethionine (SMM).

Experimental Protocols

Protocol: Radiochemical Assay for Methionine S-Methyltransferase (MMT) Activity

This protocol is adapted from methods used for barley MMT and is suitable for measuring MMT activity in plant extracts.[11] The assay measures the transfer of a radiolabeled methyl group from [methyl-³H]SAM to methionine to form [³H]SMM.

Materials:

-

Plant tissue extract (e.g., from germinating barley)

-

MMT Assay Buffer: 25 mM Sodium Phosphate (pH 5.8), 1 mM DTT, 100 µg/mL BSA

-

Substrate Solution: 10 mM L-Methionine in water

-

Radiolabeled Co-substrate: [methyl-³H]S-adenosylmethionine ([³H]SAM), ~10-15 Ci/mmol

-

Stop Solution: 10% (w/v) activated charcoal in 10% (v/v) ethanol

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare the reaction mixture on ice. For a 250 µL final volume:

-

125 µL 2x MMT Assay Buffer

-

25 µL 10 mM L-Methionine (final concentration: 1 mM)

-

Variable volume of plant extract (e.g., 50 µL, containing the enzyme)

-

Add nuclease-free water to a volume of 245 µL.

-

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of [methyl-³H]SAM (e.g., 0.8 mM stock) to achieve a final concentration of ~16 µM.

-

Incubate at 25°C for a defined period (e.g., 30 minutes). Ensure the reaction is in the linear range.

-

Stop the reaction by adding 5 mL (20 volumes) of the charcoal stop solution. The charcoal binds unreacted [³H]SAM.

-

Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifuge at 17,000 x g for 5 minutes to pellet the charcoal.

-

Transfer 500 µL of the supernatant, which contains the radiolabeled [³H]SMM product, to a scintillation vial.

-

Add 3 mL of scintillation cocktail, mix, and measure the radioactivity using a liquid scintillation counter.

-

Calculate enzyme activity based on the specific activity of the [³H]SAM and the amount of product formed per unit time.

Protocol: SMM-Homocysteine Methyltransferase (BHMT2) Activity Assay

This protocol describes a method to measure BHMT2 activity by quantifying the methionine produced using LC-MS/MS. A radiolabeling approach, similar to the one described for MMT but using radiolabeled SMM, is also feasible.[16]

Materials:

-

Purified recombinant BHMT2 or tissue homogenate (e.g., from liver)

-

BHMT2 Assay Buffer: 50 mM HEPES-KOH (pH 7.5)

-

Substrate 1: L-homocysteine (prepared fresh from L-homocysteine thiolactone)

-

Substrate 2: S-Methyl-L-methionine chloride

-

Internal Standard: D3-Methionine

-

Stop/Precipitation Solution: Ice-cold acetone (B3395972) or methanol (B129727) containing the internal standard.

-

LC-MS/MS system

Procedure:

-

Homocysteine Preparation: Prepare L-homocysteine by hydrolyzing L-homocysteine thiolactone with 1 N NaOH for 5 min at room temperature, followed by neutralization with 1 M KH₂PO₄.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a 50 µL reaction mixture:

-

5 µL 10x BHMT2 Assay Buffer

-

5 µL 20 mM L-homocysteine (final concentration: 2 mM)

-

5 µL 20 mM SMM (final concentration: 2 mM)

-

Add enzyme solution (e.g., 1-5 µg of purified BHMT2)

-

Adjust volume to 50 µL with nuclease-free water.

-

-

Reaction: Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding 200 µL of ice-cold methanol containing a known concentration of D3-Methionine internal standard (e.g., 1 µM).

-

Protein Precipitation: Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

-

Clarification: Centrifuge at >15,000 x g for 10 minutes at 4°C.

-

Sample Analysis: Transfer the supernatant to an LC-MS vial. Analyze for methionine and D3-methionine content using an appropriate LC-MS/MS method (e.g., HILIC chromatography with MRM detection).

-

Methionine transition: e.g., m/z 150 -> 104

-

D3-Methionine transition: e.g., m/z 153 -> 107

-

-

Quantification: Quantify the amount of methionine produced by comparing its peak area to the internal standard's peak area against a standard curve. Calculate the specific activity of the enzyme.

Protocol: Quantification of SMM in Mammalian Plasma by LC-MS/MS

This protocol provides a framework for the sensitive quantification of SMM in plasma, adapted from methods for related polar metabolites like SAM and SAH.[5][17]

Materials:

-

EDTA plasma samples

-

Internal Standard (IS): Stable isotope-labeled SMM (e.g., D3-SMM) if available. If not, a structurally similar compound not present in the matrix can be used, but a stable isotope is strongly preferred.

-

Protein Precipitation Solution: 0.1% Formic Acid in Acetonitrile, pre-chilled to -20°C.

-

LC-MS/MS system with a HILIC or mixed-mode column.

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, combine 50 µL of plasma with 10 µL of the internal standard solution.

-

Add 200 µL of ice-cold protein precipitation solution.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate at -20°C for 30 minutes.

-

-

Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

-

Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute in 100 µL of the initial mobile phase to concentrate the analyte and ensure solvent compatibility.

-

LC-MS/MS Analysis:

-

Column: HILIC column (e.g., Amide or Z-HILIC) is suitable for retaining the polar SMM molecule.

-

Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

-

Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

-

Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute SMM.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

SMM MRM Transition: m/z 164.1 -> m/z 61.1 (corresponding to the dimethylsulfonium fragment).

-

IS MRM Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

-

Quantification: Create a standard curve by spiking known concentrations of SMM and a fixed concentration of IS into a surrogate matrix (e.g., charcoal-stripped plasma). Plot the ratio of the analyte peak area to the IS peak area against the concentration. Calculate the concentration of SMM in the unknown samples from this curve.

Regulation and Broader Metabolic Impact

The regulation of SMM metabolism in mammals is not as well understood as the primary one-carbon pathways. However, studies on the related enzyme BHMT show that its expression can be downregulated by high levels of SAM.[14][18] This suggests that BHMT2 activity might also be modulated by the cellular methylation status to maintain metabolic homeostasis.

Dietary intake of SMM has been shown to influence glucose metabolism and hepatic gene expression in mice, indicating that SMM can have broader metabolic effects beyond simple homocysteine remethylation.[15] The exact mechanisms and signaling pathways involved are an active area of research. The transport of SMM into mammalian cells is also not fully characterized, though transporters from the Solute Carrier (SLC) family, which are responsible for amino acid transport, are likely candidates.[19]

Conclusion

S-methylmethionine occupies a unique niche in cellular metabolism. While not a universal methyl donor like SAM, it is the specific substrate for a dedicated homocysteine remethylation pathway in mammals, catalyzed by BHMT2. In plants, the SMM cycle is a central hub for sulfur transport and methionine homeostasis. For researchers in metabolic diseases, oncology, and nutrition, understanding the contribution of this secondary methyl donor pathway is critical. The quantitative data and detailed protocols provided in this guide offer a foundation for further investigation into the roles of SMM in health and disease, and for the potential development of therapeutic strategies targeting this metabolic axis.

References

- 1. Influence of oral S-adenosylmethionine on plasma 5-methyltetrahydrofolate, S-adenosylhomocysteine, homocysteine and methionine in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. Specific potassium ion interactions facilitate homocysteine binding to betaine-homocysteine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. Homocysteine S-methyltransferase - Wikipedia [en.wikipedia.org]

- 8. Regioselectivity of Catechol O-Methyltransferase Confers Enhancement of Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylation pharmacogenetics: catechol O-methyltransferase, thiopurine methyltransferase, and histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. S-Adenosyl-l-Methionine:l-Methionine S-Methyltransferase from Germinating Barley : Purification and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of S-adenosylmethionine and S-adenosylhomocysteine in blood plasma by UPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycine N-Methyltransferase and Regulation of S-Adenosylmethionine Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 14. Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Physiological Role of S-Methylmethionine in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), often referred to as "vitamin U," is a derivative of the essential amino acid methionine.[1][2][3] While not officially classified as a vitamin, SMM has garnered significant interest for its potential therapeutic applications, particularly in gastrointestinal and hepatic health.[1][2][4][5] This technical guide provides a comprehensive overview of the current understanding of SMM's physiological role in mammals, with a focus on its metabolism, key functions, and underlying molecular mechanisms. The information presented herein is intended to support further research and drug development efforts centered on this intriguing molecule.

SMM is biosynthesized from L-methionine and S-adenosylmethionine (SAM), a critical methyl donor in numerous biological reactions.[6] Its physiological functions are thought to be multifaceted, including serving as a storage form of methionine, acting as a methyl donor, and regulating SAM levels.[3] Preclinical and clinical studies have explored its efficacy in various conditions, demonstrating gastroprotective, hepatoprotective, antioxidant, and anti-inflammatory properties.[1][3][5][7]

Metabolism of S-Methylmethionine

The metabolism of S-Methylmethionine is intricately linked to the methionine and folate cycles, central pathways in one-carbon metabolism. SMM is synthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase. The metabolic fate of SMM is not fully elucidated in mammals, but it is believed to participate in transmethylation reactions and can be converted back to methionine, thereby serving as a methionine reservoir.

A key aspect of SMM's metabolic role is its influence on homocysteine levels. SMM has been found to increase the activity of S-adenosyl-L-homocysteine hydrolase, an enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to homocysteine and adenosine. By promoting this reaction, SMM can facilitate the clearance of SAH, a potent inhibitor of methyltransferases, thereby stimulating methylation processes.

Data Presentation

Quantitative Data on S-Methylmethionine

The following tables summarize available quantitative data regarding SMM levels in various tissues and the effects of its supplementation in a clinical setting.

Table 1: S-Methylmethionine Content in Plant and Animal Tissues

| Tissue/Product | S-Methylmethionine Content (mg/100g) |

| Plant Sources | |

| Cabbage | 53 - 104 |

| Kohlrabi | 81 - 110 |

| Turnip | 51 - 72 |

| Tomatoes | 45 - 83 |

| Celery | 38 - 78 |

| Leeks | 66 - 75 |

| Garlic-leafs | 44 - 64 |

| Beet | 22 - 37 |

| Raspberries | 27 |

| Strawberries | 14 - 25 |

| Animal Products | |

| Generally low | Poor in SMM |

Source: Kovatscheva et al., 1977

Table 2: Clinical Trial of S-Methylmethionine in Patients with Chronic Gastritis and Dyspepsia

| Parameter | Baseline (Mean Score) | 3 Months of Therapy (Mean Score) | 6 Months of Therapy (Mean Score) |

| Gastrointestinal Symptom Rating Scale (GSRS) - Total Score | 15 | 9 (p<0.05) | 5.5 (p<0.05) |

| Dyspeptic Syndrome Score | 3 - 9 | Not specified | Not specified |

| Diarrheal Syndrome Score | 2 - 5 | Not specified | Not specified |

Source: Drozdov et al., 2023.[2][4][8][9] Note: The study involved 37 patients receiving 300 mg of S-methylmethionine per day.[2][4][8][9]

Signaling Pathways

SMM is emerging as a modulator of key signaling pathways involved in cell growth, proliferation, and stress responses. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of SMM.

Methionine Metabolism and SMM Synthesis

SMM and the mTORC1 Signaling Pathway

SMM, through its relationship with SAM, can influence the mTORC1 pathway, a central regulator of cell growth and metabolism. SAM levels are sensed by SAMTOR, which in turn modulates the activity of the GATOR1 complex, a negative regulator of mTORC1.

SMM and the ERK1/2 Signaling Pathway in Wound Healing

Topical application of SMM has been shown to accelerate wound healing by promoting the proliferation and migration of dermal fibroblasts. This effect is mediated through the activation of the ERK1/2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of SMM's physiological roles.

Induction of Ulcerative Colitis in Mice using Dextran Sulfate Sodium (DSS)

This protocol describes a common method for inducing colitis in mice, which can be used to evaluate the therapeutic effects of SMM.

Materials:

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

-

C57BL/6 mice (or other susceptible strain)

-

Sterile drinking water

Procedure:

-

Acute Colitis Induction:

-

Prepare a 3-5% (w/v) solution of DSS in sterile drinking water. The solution should be freshly prepared and can be filtered through a 0.22 µm filter.

-

Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.

-

Monitor the mice daily for body weight loss, stool consistency (diarrhea), and the presence of blood in the stool (hematochezia). A Disease Activity Index (DAI) can be calculated based on these parameters.

-

After the DSS administration period, replace the DSS solution with regular sterile drinking water and continue monitoring for a recovery period.

-

-

Chronic Colitis Induction:

-

To induce a chronic, relapsing model of colitis, administer cycles of DSS followed by recovery periods.

-

A typical cycle consists of administering 1-3% DSS in drinking water for 5-7 days, followed by 7-14 days of regular drinking water.

-

Repeat these cycles 2-3 times to establish chronic inflammation.

-

Assessment of Colitis:

-

Clinical Assessment: Daily monitoring of body weight, stool consistency, and rectal bleeding.

-

Macroscopic Assessment: After euthanasia, measure the colon length (a shorter colon indicates more severe inflammation).

-

Histological Assessment: Collect colon tissue samples, fix in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate mucosal damage, ulceration, and inflammatory cell infiltration.

Assessment of Wound Healing in a Rat Full-Thickness Dermal Wound Model

This protocol details a method for creating and assessing full-thickness dermal wounds in rats, suitable for testing the efficacy of topical SMM formulations.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical scissors, forceps, and a 6-8 mm dermal biopsy punch

-

Sterile saline

-

Topical formulation of SMM

-

Wound dressing

Procedure:

-

Wound Creation:

-

Anesthetize the rat according to approved animal care protocols.

-

Shave the dorsal thoracic region and disinfect the skin.

-

Create one or two full-thickness excisional wounds on the back of each rat using a sterile dermal biopsy punch. The wound should penetrate through the epidermis and dermis to the level of the panniculus carnosus.

-

Clean the wound with sterile saline.

-

-

Treatment Application:

-

Apply the SMM-containing topical formulation to the wound bed. A control group should receive a placebo formulation.

-

Cover the wound with a sterile, occlusive dressing.

-

-

Wound Healing Assessment:

-

Wound Closure Rate: Trace the wound area at regular intervals (e.g., days 0, 3, 7, 10, 14) using a transparent film and calculate the percentage of wound closure.

-

Histological Analysis: At selected time points, euthanize a subset of animals and collect the entire wound, including the surrounding healthy skin. Fix the tissue in 10% buffered formalin, embed in paraffin, and section for H&E and Masson's trichrome staining. Evaluate re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.

-

Biochemical Analysis: Homogenize wound tissue to measure markers of wound healing, such as hydroxyproline (B1673980) content (as an indicator of collagen deposition) and levels of growth factors (e.g., VEGF, TGF-β).

-

Conclusion

S-Methylmethionine is a promising, naturally derived compound with a range of potential therapeutic applications in mammals. Its role in gastrointestinal protection and liver health is supported by a growing body of evidence. The molecular mechanisms underlying these effects are beginning to be unraveled, with modulation of key signaling pathways such as mTORC1 and ERK1/2 appearing to be central to its activity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the physiological roles of SMM and to harness its therapeutic potential. Further rigorous clinical trials are warranted to fully establish its efficacy and safety in various human conditions.

References

- 1. This compound (S-METHYLMETHIONINE): METABOLIC EFFECTS AND CLINICAL EFFICACY | Vrach (The Doctor) [vrachjournal.ru]

- 2. Vitamin B5 and this compound review: justification of combined use for the treatment of mucosa-associated gastrointestinal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [S-methylmethionin (this compound): experimental studies and clinical perspective] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. rjptonline.org [rjptonline.org]

- 6. PRMT1 orchestrates with SAMTOR to govern mTORC1 methionine sensing via Arg-methylation of NPRL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Effect of 6-month S-methylmethionine intake on the quality of life and dyspepsia symptoms in patients with chronic gastritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery of S-Methylmethionine in Cabbage Juice: A Technical Guide to the Anti-Ulcer Factor

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The empirical use of fresh cabbage juice for the treatment of peptic ulcers has historical roots in folk medicine. It was in the mid-20th century that scientific investigation began to unravel the chemical basis for this therapeutic effect, leading to the discovery of S-methylmethionine (SMM), colloquially known as "vitamin U." This technical guide provides a comprehensive overview of the seminal research that identified SMM as the anti-ulcer factor in cabbage juice, detailing the original experimental protocols, presenting the quantitative findings, and exploring the proposed mechanisms of action.

The Seminal Discovery by Dr. Garnett Cheney

The pioneering work on the anti-ulcer properties of cabbage juice was conducted by Dr. Garnett Cheney of Stanford University School of Medicine in the late 1940s and early 1950s. His clinical studies provided the first quantitative evidence of an "anti-peptic ulcer dietary factor" present in fresh cabbage juice.

Quantitative Data from Cheney's Clinical Trials

Cheney's research demonstrated a significant acceleration in the healing of peptic ulcers in patients treated with cabbage juice compared to standard therapies of the time. The key quantitative outcomes from his studies are summarized below.

| Study Year | Patient Cohort | Treatment | Average Ulcer Crater Healing Time | Comparison to Standard Therapy |

| 1949[1][2] | 13 patients with peptic ulcers | 1 liter of fresh cabbage juice daily | 9 days[3] | Standard therapy averaged 37-42 days[1][2] |

| 1952[3][4] | 100 patients with uncomplicated peptic ulcers | 1 quart (approx. 1 liter) of fresh cabbage juice daily | Significantly shorter than standard therapy | Standard ulcer therapy at the time |

Table 1: Summary of Dr. Garnett Cheney's Clinical Trial Data on Cabbage Juice for Peptic Ulcer Treatment

Experimental Protocols

Cheney's Clinical Protocol (1949, 1952)

-

Patient Selection: Patients with diagnosed peptic ulcers, confirmed by radiography, were enrolled in the studies.[2]

-

Treatment Regimen:

-

Dietary Control: The remainder of the patients' diet consisted of standard, often bland, meals.

-

Assessment of Healing: Ulcer healing was monitored through radiological imaging (X-rays) to observe the disappearance of the ulcer crater.[2]

Modern Protocol for S-Methylmethionine Quantification

Current analytical methods allow for precise quantification of SMM in plant materials. A widely used method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Cabbage tissue is lyophilized (freeze-dried) and ground into a fine powder.

-

A known mass of the powdered sample is extracted with a suitable solvent (e.g., aqueous solution).

-

-

Chromatographic Separation:

-

The extract is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

SMM is separated from other compounds in the extract on a chromatographic column.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

SMM is ionized, and specific parent and daughter ions are monitored for accurate identification and quantification.

-

Mandatory Visualizations

Biosynthesis of S-Methylmethionine in Cabbage

S-methylmethionine is synthesized in plants from the essential amino acid methionine. The process involves the transfer of a methyl group from S-adenosylmethionine (SAM), a universal methyl group donor in biological systems.

Caption: Biosynthesis of S-Methylmethionine (SMM) in Cabbage.

Proposed Mechanism of Action: Mucosal Healing via ERK1/2 Pathway

While the precise mechanisms of SMM's anti-ulcer activity are still under investigation, evidence suggests it promotes tissue repair. One proposed pathway involves the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling cascade, which is crucial for cell proliferation and migration.

Caption: Proposed SMM-mediated mucosal healing via ERK1/2 pathway.

Experimental Workflow: From Cabbage to Ulcer Healing

The logical flow of the initial discovery and investigation of SMM's properties can be visualized as follows:

Caption: Workflow of Cheney's Cabbage Juice Ulcer Studies.

Discussion of Mechanisms of Action

The therapeutic effects of SMM are believed to be multifactorial. Beyond the activation of signaling pathways like ERK1/2 for tissue repair[5], other proposed mechanisms include:

-

Mucosal Protection: SMM may enhance the production of mucin, a key component of the protective mucus layer in the stomach, shielding the lining from gastric acid.[6][7][8]

-

Anti-inflammatory and Antioxidant Properties: SMM has been suggested to possess anti-inflammatory and antioxidant capabilities, which could mitigate the mucosal damage associated with peptic ulcers.[7][8]

-

Stimulation of Cell Proliferation: The accelerated healing observed in Cheney's studies suggests that SMM may directly stimulate the proliferation of epithelial cells in the gastric mucosa.[7]

-

Modulation of Gastric Acid Secretion: Some evidence points towards a potential role of SMM in regulating the secretion of gastric acid, although this mechanism is less well-established.[7]

Conclusion

The discovery of S-methylmethionine in cabbage juice as an anti-ulcer agent by Dr. Garnett Cheney represents a significant milestone in the scientific validation of traditional remedies. His early clinical work, though lacking the rigorous controls of modern trials, provided compelling quantitative evidence for the therapeutic potential of this compound. Subsequent research has begun to elucidate the molecular mechanisms underlying SMM's gastroprotective effects, opening avenues for its potential application in drug development and as a functional food ingredient. This technical guide serves as a foundational resource for researchers and professionals seeking to understand the core science behind this fascinating discovery.

References

- 1. RAPID HEALING OF PEPTIC ULCERS IN PATIENTS RECEIVING FRESH CABBAGE JUICE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. This compound THERAPY OF PEPTIC ULCER - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accelerated wound healing by S-methylmethionine sulfonium: evidence of dermal fibroblast activation via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotypenutrients.com [biotypenutrients.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. caringsunshine.com [caringsunshine.com]

The S-Methylmethionine Cycle: A Core Component of Plant Sulfur Metabolism and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The S-methylmethionine (SMM) cycle is a crucial metabolic pathway in higher plants, playing a central role in sulfur transport, methionine homeostasis, and the regulation of vital metabolic processes. SMM, a derivative of the essential amino acid methionine, acts as a key transport form of reduced sulfur, moving from source tissues like leaves to sink tissues such as developing seeds.[1][2] This cycle is intricately linked to the activated methyl cycle and the biosynthesis of important phytohormones like ethylene (B1197577) and polyamines, highlighting its significance in overall plant physiology, growth, and stress responses.[3][4] This technical guide provides a comprehensive overview of the S-methylmethionine cycle, including its core reactions, key enzymes, physiological roles, and its interplay with other metabolic pathways. It also presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in plant science and related fields.

Core Reactions and Key Enzymes of the SMM Cycle

The S-methylmethionine cycle consists of two primary enzymatic reactions that govern the interconversion between methionine (Met) and S-methylmethionine (SMM).[5] This cycle effectively runs in parallel to the activated methyl cycle, sharing common intermediates.

The two key enzymes of the SMM cycle are:

-

Methionine S-methyltransferase (MMT) : This enzyme catalyzes the synthesis of SMM from methionine and S-adenosylmethionine (SAM).[5][6]

-

Homocysteine S-methyltransferase (HMT) : This enzyme facilitates the regeneration of methionine by transferring a methyl group from SMM to homocysteine (Hcy).[3][5]

The concurrent operation of MMT and HMT establishes the SMM cycle.[5]

Data Presentation: Metabolite Concentrations and Enzyme Kinetics

The concentrations of SMM and related metabolites, as well as the kinetic properties of the cycle's enzymes, can vary depending on the plant species, tissue type, and developmental stage. The following tables summarize available quantitative data from various studies.

Table 1: Concentration of S-methylmethionine (SMM) in Various Plant Tissues

| Plant Species | Tissue | SMM Concentration (mg/100g) | Reference |

| Cabbage | Leaves | 53-104 | [3] |

| Kohlrabi | 81-110 | [3] | |

| Turnip | 51-72 | [3] | |

| Tomatoes | Fruit | 45-83 | [3] |

| Celery | 38-78 | [3] | |

| Leeks | 66-75 | [3] | |

| Garlic | Leaves | 44-64 | [3] |

| Beet | 22-37 | [3] | |

| Raspberries | Fruit | 27 | [3] |

| Strawberries | Fruit | 14-25 | [3] |

Table 2: Concentration of Methionine and S-Adenosylmethionine (SAM) in Arabidopsis thaliana

| Tissue | Soluble Methionine (nmol/g FW) | S-Adenosylmethionine (nmol/g FW) | Reference |

| Rosette Leaves | ~5-15 | ~20-40 | [1] |

| Developing Seeds | ~10-30 | ~30-60 | [1] |

| Dry Seeds | ~50-100 | ~10-20 | [1] |

Note: Values are approximate and can vary based on growth conditions and developmental stage.

Table 3: Kinetic Properties of SMM Cycle Enzymes

| Enzyme | Plant Species | Substrate | Km (µM) | Reference |

| Methionine S-methyltransferase (MMT) | Wollastonia biflora | S-adenosylmethionine | 16 | [7] |

| Methionine | 110 | [7] | ||

| Homocysteine S-methyltransferase (HMT) | Catharanthus roseus | 5-CH3-H4PteGlu3 | 80 | [8] |

| 5-CH3-H4PteGlu1 | 350 | [8] |

Note: Data on the kinetic properties of MMT and HMT from a wide range of plant species is limited and requires further investigation.

Signaling Pathways and Interconnections

The SMM cycle is not an isolated pathway but is intricately connected with other crucial metabolic routes, most notably the activated methyl cycle and the biosynthesis of ethylene and polyamines.

The SMM Cycle and its Connection to the Activated Methyl Cycle

The SMM cycle can be viewed as a branch of the activated methyl cycle. S-adenosylmethionine (SAM), the methyl donor for SMM synthesis, is a central molecule in the activated methyl cycle, where it provides methyl groups for numerous methylation reactions essential for processes like DNA methylation and biosynthesis of various metabolites.[9] The SMM cycle is proposed to play a role in regulating the levels of SAM and preventing the depletion of the free methionine pool.[10][11]

References

- 1. Methionine and S-methylmethionine exhibit temporal and spatial accumulation patterns during the Arabidopsis life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [S-Methylmethionine content in plant and animal tissues and stability during storage] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 7. Purification and properties of S-adenosyl-L-methionine:L-methionine S-methyltransferase from Wollastonia biflora leaves [agris.fao.org]

- 8. Plant methionine synthase: new insights into properties and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-adenosylmethionine synthases in plants: Structural characterization of type I and II isoenzymes from Arabidopsis thaliana and Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The S-methylmethionine cycle in angiosperms: ubiquity, antiquity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The S-Methylmethionine Cycle in Lemna paucicostata - PubMed [pubmed.ncbi.nlm.nih.gov]

The Regulatory Role of S-Methylmethionine on S-Adenosylmethionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethionine (SAM) is a universal methyl donor crucial for a vast array of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids. The intracellular concentration of SAM is tightly regulated, as fluctuations can significantly impact cellular processes and have been implicated in various disease states. One key, yet often overlooked, regulatory mechanism involves S-methylmethionine (SMM), a derivative of methionine. This technical guide provides an in-depth exploration of the core mechanisms by which SMM regulates SAM levels, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development in this area.

Core Concepts: The S-Methylmethionine (SMM) Cycle

The primary mechanism by which SMM regulates SAM is through the S-Methylmethionine (SMM) cycle. This cycle is particularly well-characterized in angiosperms, where it is proposed to be a key mechanism for controlling SAM levels in the absence of the negative feedback loops found in other eukaryotes.[1] A similar pathway involving the enzyme betaine-homocysteine S-methyltransferase 2 (BHMT2) exists in mammals, suggesting a conserved regulatory role for SMM.[2][3]

The SMM cycle consists of two core reactions:

-

Synthesis of SMM: S-adenosylmethionine (SAM) donates its methyl group to methionine in a reaction catalyzed by methionine S-methyltransferase (MMT) , producing SMM and S-adenosylhomocysteine (SAH).[1][4]

-

Regeneration of Methionine: SMM then donates a methyl group to homocysteine, a reaction catalyzed by homocysteine S-methyltransferase (HMT) in plants or betaine-homocysteine S-methyltransferase 2 (BHMT2) in mammals, to regenerate two molecules of methionine.[1][2]

This cycle effectively acts as a buffer for the methionine pool and, more importantly, consumes SAM when its levels are high, thereby preventing its accumulation.[5] An in silico model of the SMM cycle in Arabidopsis leaves suggests that this cycle consumes as much as half of the SAM produced.[1]

Data Presentation: Quantitative Insights into Enzyme Kinetics

The efficiency of the SMM cycle in regulating SAM levels is dictated by the kinetic properties of the involved enzymes. Below is a summary of available quantitative data for key enzymes in the pathway.

| Enzyme | Organism/Source | Substrate | Km | Inhibitors | Reference(s) |